molecular formula C16H15NO5S2 B2383394 Ethyl 3-{[(2-furylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate CAS No. 932304-00-2

Ethyl 3-{[(2-furylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate

Cat. No.: B2383394
CAS No.: 932304-00-2
M. Wt: 365.42
InChI Key: YYBIFGSXNMDUJG-UHFFFAOYSA-N
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Description

Ethyl 3-{[(2-furylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate is a complex organic compound that features a benzothiophene core, a furan ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[(2-furylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction.

    Sulfonylation: The amino group is sulfonylated using sulfonyl chlorides under basic conditions.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(2-furylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to modify the furan and benzothiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions vary depending on the specific substitution but often involve the use of strong bases or acids.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 3-{[(2-furylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-{[(2-furylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 3-{[(2-furylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate can be compared to other benzothiophene derivatives, such as:

  • Ethyl 3-{[(2-thienylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate
  • Ethyl 3-{[(2-pyridylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate

These compounds share similar core structures but differ in the substituents attached to the benzothiophene ring

Properties

IUPAC Name

ethyl 3-(furan-2-ylmethylsulfamoyl)-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S2/c1-2-21-16(18)14-15(12-7-3-4-8-13(12)23-14)24(19,20)17-10-11-6-5-9-22-11/h3-9,17H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBIFGSXNMDUJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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